molecular formula C9H12N2O2 B3237404 Ethyl 2-amino-2-(pyridin-3-YL)acetate CAS No. 138891-55-1

Ethyl 2-amino-2-(pyridin-3-YL)acetate

Cat. No.: B3237404
CAS No.: 138891-55-1
M. Wt: 180.2 g/mol
InChI Key: KLTZBIMNQOQJMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(pyridin-3-YL)acetate is an organic compound that belongs to the class of amino acids and derivatives It features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, attached to an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an amino group through reductive amination, using ammonia and a reducing agent such as sodium cyanoborohydride.

  • Esterification: The resulting amino compound is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the reagents and control reaction conditions, ensuring high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-3-carboxylic acid derivatives.

  • Reduction Products: Ethyl 2-amino-2-(pyridin-3-YL)ethanol.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-YL)acetate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(pyridin-3-YL)acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological system or disease being studied.

Comparison with Similar Compounds

  • Ethyl 2-amino-2-(pyridin-2-YL)acetate: Similar structure but with the pyridine ring at the 2-position.

  • Ethyl 2-amino-3-(pyridin-3-YL)propanoate: Similar pyridine derivative but with a different ester group.

Uniqueness: Ethyl 2-amino-2-(pyridin-3-YL)acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its pyridine ring provides distinct electronic properties that are not present in other similar compounds.

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Properties

IUPAC Name

ethyl 2-amino-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-4-3-5-11-6-7/h3-6,8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZBIMNQOQJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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